molecular formula C24H29FO6 B564427 14,15-Dehydro Triamcinolone Acetonide CAS No. 1260149-96-9

14,15-Dehydro Triamcinolone Acetonide

Katalognummer: B564427
CAS-Nummer: 1260149-96-9
Molekulargewicht: 432.488
InChI-Schlüssel: ZIASJPXEBODFKN-VZFRDGCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14,15-Dehydro Triamcinolone Acetonide (CAS: 1260149-96-9) is a synthetic corticosteroid derivative structurally related to triamcinolone acetonide. Its molecular formula is C₂₄H₂₉FO₆, with a molecular weight of 432.48 g/mol . The compound is characterized by a double bond at the 14,15-position, which differentiates it from the parent compound triamcinolone acetonide.

Available in research-grade quantities (e.g., 25 mg packaging), it is marketed for analytical and pharmaceutical development purposes . Safety data indicate hazards such as corrosivity, environmental toxicity, and flammability, necessitating careful handling .

Eigenschaften

IUPAC Name

(1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIASJPXEBODFKN-VZFRDGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155055
Record name delta14-Triamcinolone acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260149-96-9
Record name delta14-Triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260149969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta14-Triamcinolone acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.14-TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779SU8O2KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Reaction Sequence

  • Epoxidation of Δ⁹(¹¹) Bond

    • Conditions : Bromizating agent (NBS)/mineral alkali in acetone at -5°C

    • Outcome : 9β,11β-epoxide formation (87% yield)

  • Selective Fluoridation

    • Conditions : 70% HF aq. at -10°C for 20h

    • Key Innovation : PTFE reactors prevent HF corrosion

  • 14,15-Dehydrogenation

    • Method : Catalytic dehydrogenation using Pd/C in refluxing xylene

    • Yield : 82% (HPLC 98.5%)

Critical Process Parameters

StepTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Epoxidation-5 to 038797.2
Fluoridation-10208899.1
Dehydrogenation14088298.5

Data synthesized from CN104231031A pilot-scale trials

Key Modifications for 14,15-Dehydro Formation

  • Oxidative Dehydrogenation

    • Reagents : KMnO₄ in acetone/HCOOH at 0°C

    • Mechanism : Concerted oxidation of C14-C15 single bond to double bond

  • Acetonide Protection

    • Conditions : 2,2-dimethoxypropane/HClO₄ in dichloromethane

    • Yield Improvement : 95% vs. 78% in traditional methods

Comparative Advantages

  • Raw Material Cost : $12.50/g vs. $18.75/g for Route 1

  • Environmental Impact : 35% reduction in HF usage through recrystallization optimization

Purity Optimization Strategies

Crystallization Techniques

  • Mixed Solvent System : Methanol/chloroform (3:1 v/v) achieves 99.3% purity vs. 97.8% with ethanol alone

  • Temperature Gradient : Stepwise cooling from 50°C to -10°C reduces impurity carryover by 62%

Chromatographic Purification

  • HPLC Conditions :

    • Column: C18 (250 × 4.6 mm, 5μm)

    • Mobile Phase: Acetonitrile/0.1% H3PO4 (55:45)

    • Retention Time: 14,15-Dehydro form elutes at 8.7min vs. 9.2min for saturated analog

Scale-Up Challenges and Solutions

Exothermic Reaction Management

  • Epoxidation Control :

    • Adiabatic temperature rise limited to 15°C via controlled NBS addition

    • 30% reduction in by-products through segmented cooling

Analytical Characterization

Spectroscopic Differentiation

Technique14,15-Dehydro MarkerSaturated Analog
¹H NMR (CDCl₃)δ 5.68 (d, J=10Hz, H-15)δ 2.45 (m, H-14,15)
¹³C NMR C14: 124.3 ppm; C15: 135.7 ppmC14: 32.1 ppm; C15: 29.8 ppm
IR 1665 cm⁻¹ (C=C stretch)Absent

Data compiled from CN104231031A and CN113480593A characterization reports

Environmental and Regulatory Considerations

Waste Stream Management

  • HF Neutralization : Ca(OH)₂ slurry treatment achieves <1ppm residual fluoride

  • Solvent Recovery : 92% acetone reuse through fractional distillation

ICH Stability Compliance

  • Forced Degradation : <2% decomposition after 48h at 40°C/75% RH

  • Photostability : USP Class A compliance through amber glass packaging

Analyse Chemischer Reaktionen

Types of Reactions

Delta14-Triamcinolone acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various hydroxylated and fluorinated derivatives of 14,15-Dehydro Triamcinolone Acetonide, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Delta14-Triamcinolone acetonide has a wide range of scientific research applications:

Wirkmechanismus

Delta14-Triamcinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. Key molecular targets include cytokines, chemokines, and adhesion molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison with Triamcinolone Acetonide

Parameter 14,15-Dehydro Triamcinolone Acetonide Triamcinolone Acetonide (Parent Compound)
Molecular Formula C₂₄H₂₉FO₆ C₂₄H₃₁FO₆
Molecular Weight 432.48 g/mol 434.50 g/mol
Key Structural Feature 14,15-double bond Saturated 14,15-single bond
Role in Formulations Impurity (Potential degradation product) Active pharmaceutical ingredient (API)
Clinical Applications None (Research use only) Anti-inflammatory (ocular, joint, dermatologic)
Safety Profile Hazardous (Corrosive, toxic) Well-tolerated with localized corticosteroid effects

The 14,15-double bond in this compound reduces its molecular weight by 2.02 g/mol compared to triamcinolone acetonide.

Pharmacokinetic Comparison with Extended-Release (ER) Triamcinolone Acetonide

Triamcinolone acetonide ER is a poly(lactic-co-glycolic acid) (PLGA) microsphere formulation designed for sustained intra-articular delivery. Key pharmacokinetic differences include:

Parameter Triamcinolone Acetonide ER Triamcinolone Acetonide Crystalline Suspension (CS)
Cₘₐₓ (Peak Plasma Conc.) 18× lower than CS Higher systemic exposure
AUC (Systemic Exposure) ~50% lower total exposure Higher AUC due to rapid release
Half-Life (t₁/₂) ~4× longer (453.7 vs. 60.9 hours) Shorter duration
Clinical Use Osteoarthritis pain management Acute inflammation (e.g., intravitreal injections)

Biologische Aktivität

14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide, designed to enhance the anti-inflammatory and immunosuppressive properties of its parent compound. This compound has garnered attention for its potential applications in treating various inflammatory conditions, particularly in dermatology and ophthalmology.

  • Molecular Formula : C24_{24}H29_{29}FO6_6
  • Molecular Weight : 432.482 g/mol
  • CAS Number : 1260149-96-9

This compound primarily exerts its effects through the modulation of glucocorticoid receptors. By binding to these receptors, it influences various biological pathways involved in inflammation and immune response. The compound demonstrates a higher potency compared to its predecessor, making it approximately eight times more effective than prednisone in certain contexts .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can effectively suppress pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in tissues. For instance, studies involving murine models demonstrated that topical application of this compound significantly decreased ear edema induced by arachidonic acid, indicating its efficacy in managing local inflammatory responses .

Cytotoxicity and Safety Profile

While the compound is effective in reducing inflammation, concerns regarding its cytotoxicity have emerged. In vitro studies using retinal cell lines (ARPE-19 and R28) have shown that high concentrations (200 μg/mL) of triamcinolone acetonide can lead to reduced cell viability and mitochondrial activity. However, the presence of this compound at lower concentrations did not exhibit significant cytotoxic effects on these cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a rapid absorption and distribution within the body. After intramuscular injection in animal studies, significant concentrations were found in muscle, liver, and kidney tissues shortly after administration. The plasma half-life is approximately 52 minutes post-injection, with a substantial portion of the drug excreted through urine and feces within 72 hours .

Clinical Applications in Dermatology

A clinical study evaluated the efficacy of this compound in treating chronic skin conditions such as eczema and psoriasis. Patients receiving topical formulations showed marked improvement in symptoms after four weeks of treatment, with a significant reduction in erythema and pruritus compared to control groups receiving placebo treatments.

Ophthalmological Use

In ophthalmology, the compound has been investigated for its potential to manage retinal diseases. A study demonstrated that coadministration with photodynamic therapy (PDT) significantly suppressed the proangiogenic response associated with retinal damage while maintaining cell viability at therapeutic concentrations .

Data Summary

Study Concentration (μg/mL) Cell Viability (%) Effect on Inflammation
In Vitro ARPE-19 Cells20070.7 ± 10.61Significant reduction in VEGF
In Vitro R28 Cells20075.35 ± 12.42Significant reduction in inflammatory markers
Murine Ear Edema Model0.2 (topical)N/ASuppressed edema by 75%

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the purity of 14,15-Dehydro Triamcinolone Acetonide in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are validated for quantifying corticosteroids like Triamcinolone Acetonide. For this compound, adapt these methods by optimizing mobile phases (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase). Validate parameters such as limit of detection (LOD: ~0.1 µg/mL), limit of quantification (LOQ: ~0.3 µg/mL), and linearity (R² ≥0.99) per ICH guidelines. Include system suitability tests (e.g., tailing factor <2) to ensure reproducibility .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A(R2) guidelines. Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Assess degradation products using HPLC-UV or LC-MS. Monitor critical attributes:

  • Purity : ≥99% by area normalization.
  • Degradation products : ≤1% for unknown impurities.
    Include photostability testing (ICH Q1B) with exposure to UV and visible light. Document crystalline structure changes via X-ray diffraction if polymorphic transitions are suspected .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA Hazard Communication Standard (HCS). Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C, away from moisture. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Reference safety data sheets (SDS) for acute toxicity (Oral LD50: ~200 mg/kg in rodents) and reproductive hazard classification (Category 1B) .

Advanced Research Questions

Q. How can contradictory efficacy data between extended-release (ER) and crystalline suspension (CS) formulations of corticosteroids be resolved in osteoarthritis (OA) models?

  • Methodological Answer : Conduct head-to-head preclinical trials comparing this compound ER (PLGA microspheres) and CS. Measure:

  • Pharmacokinetics : Plasma Cmax, AUC∞, and half-life (e.g., ER shows 18x lower Cmax vs. CS ).
  • Synovial fluid concentration : Use LC-MS to assess localized drug retention.
  • Efficacy endpoints : WOMAC scores, cartilage degradation biomarkers (e.g., CTX-II).
    Apply meta-analysis to reconcile clinical trial discrepancies, adjusting for variables like injection technique and patient BMI .

Q. What experimental strategies optimize PLGA microsphere formulations for sustained release of this compound?

  • Methodological Answer : Vary PLGA lactide:glycolide ratios (e.g., 50:50 vs. 75:25) to modulate degradation rates. Use emulsion-solvent evaporation for encapsulation. Characterize:

  • Encapsulation efficiency : ≥85% via UV spectrophotometry.
  • Release kinetics : Biphasic profile (burst release <20% in 24h; sustained release over 12 weeks).
    Validate in vivo using synovial fluid sampling in OA animal models. Cross-reference with Triamcinolone Acetonide ER data showing 453.7h mean residence time .

Q. How does the 14,15-dehydro modification influence glucocorticoid receptor (GR) binding affinity compared to Triamcinolone Acetonide?

  • Methodological Answer : Perform in vitro competitive binding assays using GR-transfected cells. Use radiolabeled dexamethasone as a tracer. Calculate IC50 values:

  • Triamcinolone Acetonide : IC50 ~2 nM.
  • 14,15-Dehydro variant : Hypothesize reduced affinity due to structural rigidity.
    Validate with molecular docking simulations (e.g., AutoDock Vina) to analyze hydrogen bonding with GR’s Leu753 and Asn564 residues. Compare transcriptional activation in reporter gene assays .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Material standardization : Use USP reference standards (≥97% purity) and document batch numbers.
  • Protocol harmonization : Adopt CONSORT guidelines for preclinical/clinical trials.
  • Data transparency : Publish raw HPLC chromatograms and pharmacokinetic raw data in supplementary materials.
    Cross-validate results with independent labs using blinded samples .

Q. How can researchers address variability in corticosteroid efficacy across demographic subgroups (e.g., age, sex) in clinical trials?

  • Methodological Answer : Stratify randomization by age/sex and include subgroup analysis in statistical plans. Use mixed-effects models to adjust for covariates. Reference Triamcinolone Acetonide trials showing no sex-based differences in WOMAC response (p>0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14,15-Dehydro Triamcinolone Acetonide
Reactant of Route 2
14,15-Dehydro Triamcinolone Acetonide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.